Ubiquinol-8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

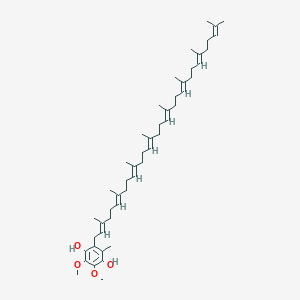

Ubiquinol-8 is a ubiquinol in which the polyprenyl substituent is octaprenyl. It has a role as an antineoplastic agent. It is an ubiquinol and a polyprenylhydroquinone.

Aplicaciones Científicas De Investigación

Cardiovascular Health

Ubiquinol-8 has been studied for its benefits in cardiovascular health. A meta-analysis indicated that supplementation with coenzyme Q10 (including this compound) significantly improved parameters related to hypertension and dyslipidemia .

Table 1: Effects of this compound on Cardiovascular Parameters

Neurodegenerative Disorders

Research has highlighted the efficacy of this compound in managing neurodegenerative diseases such as multiple system atrophy (MSA). A randomized controlled trial showed that high-dose this compound supplementation improved motor function and quality of life in MSA patients .

Table 2: Efficacy of this compound in Neurodegenerative Disorders

Exercise Performance and Recovery

This compound supplementation has shown promise in enhancing exercise performance. One study found that it modulated inflammatory responses during high-intensity exercise, potentially improving recovery times and physical performance metrics .

Table 3: Impact of this compound on Exercise Performance

| Study Type | Dosage | Outcomes Measured | Findings |

|---|---|---|---|

| Randomized trial | 200 mg/day | Inflammatory markers, physical performance metrics | Reduced levels of IL-8 and MCP-1 post-exercise |

Mechanistic Insights

The mechanisms by which this compound exerts its effects are multifaceted:

- Antioxidant Activity : this compound scavenges free radicals, thereby reducing oxidative stress, which is implicated in various chronic diseases.

- Mitochondrial Function : It enhances mitochondrial bioenergetics by facilitating electron transfer within the respiratory chain, crucial for ATP production.

Safety and Tolerability

Clinical trials have consistently reported that this compound is well-tolerated with minimal adverse effects even at high doses (up to 1500 mg/day) . Monitoring of plasma levels indicates effective absorption and bioavailability compared to its oxidized form, ubiquinone.

Análisis De Reacciones Químicas

Oxidation-Reduction Reactions

Ubiquinol-8 cycles between reduced (ubiquinol) and oxidized (ubiquinone) states during electron transport. Key reactions include:

-

Oxidation by Oxygen :

2H++O2+Ubiquinol 8→H2O+Ubiquinone 8+2H+This reaction occurs in the cytochrome bo₃ oxidase complex, where this compound transfers electrons to oxygen, forming water .

-

Nitrate Reduction :

2H++NO3−+Ubiquinol 8→H2O+NO2−+Ubiquinone 8+2H+This compound acts as an electron donor for nitrate reductases under anaerobic conditions .

-

Succinate Oxidation :

Succinate+Ubiquinone 8→Fumarate+Ubiquinol 8This reaction links the tricarboxylic acid cycle to the electron transport chain .

Enzymatic Reactions and Substrate Interactions

This compound participates in diverse enzymatic processes:

Electron Transport Chain (ETC) Enzymes

-

NADH Dehydrogenase :

NADH+Ubiquinone 8+4H+→NAD++Ubiquinol 8+3H+Electrons from NADH are transferred to ubiquinone-8 via Complex I .

-

Glycerol-3-Phosphate Dehydrogenase :

Glycerol 3 phosphate+Ubiquinone 8→Dihydroxyacetone phosphate+Ubiquinol 8

Membrane Transporters

-

ProP and LacY Activity :

this compound deficiency reduces protonmotive force generation, impairing osmosensor ProP and lactose permease LacY activity .

Proton Transfer Mechanisms

Cryo-EM studies of cytochrome bo₃ reveal how this compound oxidation drives proton translocation:

-

H98I and E14I Dynamics :

Histidine 98 (H98I) alternates between hydrogen-bonding with this compound’s O4 carbonyl and glutamate 14 (E14I), shuttling protons to the periplasm . -

Role of TM0 Helix :

The transmembrane helix TM0 stabilizes this compound’s hydrophobic tail, creating an aqueous channel for proton release .

Structural Modifications and Derivatives

Engineering E. coli with carotenoid desaturases (e.g., CrtN) yields this compound derivatives with modified prenyl chains:

| Structure | Derivative Description | Mass (Da) | λ<sub>max</sub> (nm) | Double Bonds |

|---|---|---|---|---|

| 3 | Desaturated UQ-8 | 724.4 | 327, 341, 359 | 5 |

| 4 | Oxidized desaturated | 722.4 | 327, 341, 359 | 5 |

| 5 | Phenolic derivative | 634.5 | 327, 341, 359 | 5 |

These derivatives exhibit shifted UV/Vis spectra due to conjugated double bonds (CDBs) in the prenyl chain .

Functional Impacts of Reactions

-

Energy Production : this compound transfers ~4 protons across the membrane per oxidation cycle, driving ATP synthesis .

-

Antioxidant Role : By reducing reactive oxygen species (e.g., superoxide), this compound mitigates oxidative damage .

-

Membrane Fluidity : Incorporation of this compound decreases membrane fluidity, enhancing osmotolerance .

This compound’s versatility in redox chemistry, enzymatic interactions, and structural adaptability underscores its central role in bacterial physiology. Its reactions are finely tuned to balance energy demands, stress responses, and membrane dynamics.

Propiedades

Número CAS |

74075-00-6 |

|---|---|

Fórmula molecular |

C49H76O4 |

Peso molecular |

729.1 g/mol |

Nombre IUPAC |

2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]benzene-1,4-diol |

InChI |

InChI=1S/C49H76O4/c1-36(2)20-13-21-37(3)22-14-23-38(4)24-15-25-39(5)26-16-27-40(6)28-17-29-41(7)30-18-31-42(8)32-19-33-43(9)34-35-45-44(10)46(50)48(52-11)49(53-12)47(45)51/h20,22,24,26,28,30,32,34,50-51H,13-19,21,23,25,27,29,31,33,35H2,1-12H3/b37-22+,38-24+,39-26+,40-28+,41-30+,42-32+,43-34+ |

Clave InChI |

LOJUQFSPYHMHEO-SGHXUWJISA-N |

SMILES |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

SMILES isomérico |

CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |

SMILES canónico |

CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.